REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3](=[N:5][OH:6])[NH2:4].C(=O)(O)[O-].[Na+].[Cl:12][C:13]1[CH:21]=[CH:20][C:16]([C:17](Cl)=O)=[CH:15][CH:14]=1>CC(C)=O>[Cl:1][CH2:2][C:3]1[N:4]=[C:17]([C:16]2[CH:20]=[CH:21][C:13]([Cl:12])=[CH:14][CH:15]=2)[O:6][N:5]=1 |f:1.2|
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Name
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|
Quantity
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0.5 g
|
Type
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reactant
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Smiles
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ClCC(N)=NO
|
Name
|
|
Quantity
|
0.78 g
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0.58 mL
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C(=O)Cl)C=C1
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Name
|
|
Quantity
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10 mL
|
Type
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solvent
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Smiles
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CC(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
|
Type
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DISSOLUTION
|
Details
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dissolved in water
|
Type
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EXTRACTION
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Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a semi-solid
|
Type
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DISSOLUTION
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Details
|
This material was redissolved in toluene (50 mL)
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Type
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TEMPERATURE
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Details
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refluxed under nitrogen for 15 hours
|
Duration
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15 h
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
absorbed on to silica gel
|
Name
|
|
Type
|
product
|
Smiles
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ClCC1=NOC(=N1)C1=CC=C(C=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |